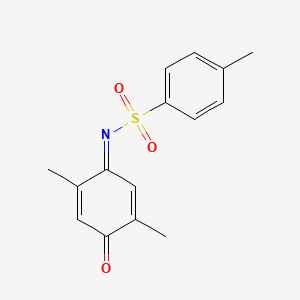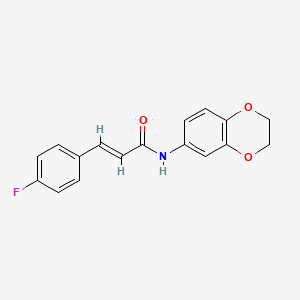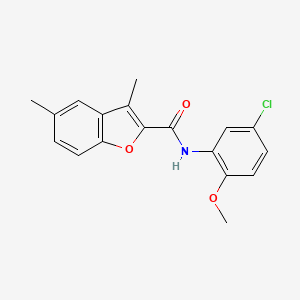
N-cyclohexyl-N'-(2-phenoxyphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N'-(2-phenoxyphenyl)thiourea (CPTU) is a synthetic compound that has been widely used in scientific research for its potential therapeutic and pharmacological properties. CPTU is a member of the thiourea derivatives family, which has been extensively studied for their biological activities.
Wirkmechanismus
N-cyclohexyl-N'-(2-phenoxyphenyl)thiourea exerts its biological activity through various mechanisms. It has been shown to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. N-cyclohexyl-N'-(2-phenoxyphenyl)thiourea also activates the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular metabolism.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(2-phenoxyphenyl)thiourea has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. N-cyclohexyl-N'-(2-phenoxyphenyl)thiourea also exhibits antioxidant activity and reduces oxidative stress in various tissues. Additionally, N-cyclohexyl-N'-(2-phenoxyphenyl)thiourea has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-cyclohexyl-N'-(2-phenoxyphenyl)thiourea in laboratory experiments is its well-established pharmacological properties. N-cyclohexyl-N'-(2-phenoxyphenyl)thiourea has been extensively studied for its biological activities, and its mechanism of action is well-understood. Additionally, N-cyclohexyl-N'-(2-phenoxyphenyl)thiourea is readily available and relatively inexpensive. However, one of the limitations of using N-cyclohexyl-N'-(2-phenoxyphenyl)thiourea is its potential toxicity. N-cyclohexyl-N'-(2-phenoxyphenyl)thiourea has been shown to exhibit cytotoxicity in some cell lines, and its long-term effects on human health are not well-understood.
Zukünftige Richtungen
There are several future directions for the study of N-cyclohexyl-N'-(2-phenoxyphenyl)thiourea. One area of research is the development of novel analogs of N-cyclohexyl-N'-(2-phenoxyphenyl)thiourea with improved pharmacological properties. Another area of research is the investigation of the potential use of N-cyclohexyl-N'-(2-phenoxyphenyl)thiourea in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. Additionally, further studies are needed to elucidate the long-term effects of N-cyclohexyl-N'-(2-phenoxyphenyl)thiourea on human health and to establish safe dosages for its use.
Synthesemethoden
The synthesis of N-cyclohexyl-N'-(2-phenoxyphenyl)thiourea involves the reaction between cyclohexylisothiocyanate and 2-phenoxyaniline in the presence of a base. The resulting product is a white crystalline solid with a melting point of 181-183°C.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N'-(2-phenoxyphenyl)thiourea has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities in various animal models. N-cyclohexyl-N'-(2-phenoxyphenyl)thiourea has also been studied for its potential use in the treatment of diabetes, hypertension, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-(2-phenoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c23-19(20-15-9-3-1-4-10-15)21-17-13-7-8-14-18(17)22-16-11-5-2-6-12-16/h2,5-8,11-15H,1,3-4,9-10H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHCQNJKRUWLRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(2-phenoxyphenyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{4-methoxy-3-[(2-pyridinylthio)methyl]benzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5783109.png)




![ethyl 4-({[(3-methoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5783143.png)
![N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5783145.png)

![6-(2-naphthyl)-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione](/img/structure/B5783156.png)
![3-ethoxy-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5783164.png)


![5-(5-chloro-2-thienyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5783195.png)
![1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine](/img/structure/B5783208.png)